methyl (2S)-2-amino-2-(oxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-2-(oxetan-3-yl)acetate is a compound that features an oxetane ring, which is a four-membered cyclic ether. The presence of the oxetane ring imparts unique physicochemical properties to the compound, making it an interesting subject for research in various fields, including medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(oxetan-3-yl)acetate typically involves the formation of the oxetane ring followed by the introduction of the amino and ester functional groups. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate. This intermediate is then treated with various amines to introduce the amino group .
Industrial Production Methods
Industrial production of Methyl (S)-2-amino-2-(oxetan-3-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the amino or ester groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxetane compounds .
Scientific Research Applications
Methyl (S)-2-amino-2-(oxetan-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. Additionally, the compound’s functional groups can participate in various biochemical reactions, influencing its activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-[[(Allyloxy)carbonyl]amino]-2-(oxetan-3-yl)acetate: This compound features a similar oxetane ring but with different substituents, leading to distinct chemical properties and applications.
2-Methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide:
Uniqueness
Methyl (S)-2-amino-2-(oxetan-3-yl)acetate stands out due to its specific combination of the oxetane ring with amino and ester functional groups. This unique structure imparts distinct physicochemical properties, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(oxetan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXHAVHVOZWTQ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.